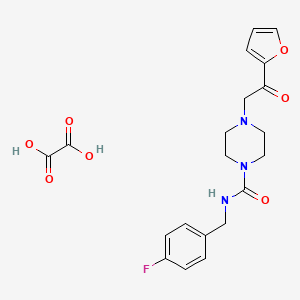

N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3.C2H2O4/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZHWVOQJBKQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Molecular Formula : C23H23FN4O4

- Molecular Weight : 438.5 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Tyrosinase Inhibition : Compounds containing the 4-fluorobenzylpiperazine moiety have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders .

- P2X3 Receptor Modulation : The compound may also act as a modulator of P2X3 receptors, which are implicated in pain pathways. This modulation could offer therapeutic benefits for pain management .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains. While specific data on this compound is limited, related piperazine derivatives have demonstrated notable antimicrobial effects.

Safety and Toxicity

Preliminary studies indicate that the compound exhibits low cytotoxicity in cellular models. For instance, the aforementioned tyrosinase inhibitor did not show cytotoxic effects on B16F10 cells during testing .

Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibitor | |

| Pain Modulation | P2X3 receptor modulation | |

| Antimicrobial | Effective against bacterial strains | Pending further studies |

Relevant Studies

- Tyrosinase Inhibition Study :

- P2X3 Modulation Research :

Comparison with Similar Compounds

Key Observations :

- 4-Fluorophenyl (A3) showed the highest yield (57.3%), suggesting favorable synthetic accessibility.

- Chlorinated analogs generally exhibit higher melting points than fluorinated ones, likely due to increased molecular symmetry or intermolecular interactions .

Piperazine-Carboxamide Derivatives with Heterocyclic Moieties

- N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22f): Incorporates a benzooxazinone scaffold. Synthesized in 70% yield via coupling reactions, demonstrating the versatility of the piperazine-carboxamide core .

- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide: Features a benzoxazolone ring; molecular formula C₂₂H₂₄N₅O₃. NMR data (δ = 2.70–8.57 ppm) confirm structural integrity .

Structural and Functional Implications

- Fluorine Substituents : The 4-fluorobenzyl group enhances metabolic stability and binding affinity in kinase inhibitors, as seen in .

- Furan-Oxoethyl Chain : The furan ring contributes to π-π stacking interactions, while the oxoethyl spacer may improve conformational flexibility for target engagement .

- Oxalate Salt : Improves aqueous solubility compared to freebase forms, critical for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.